molecular formula C8H14O4 B7771959 1,3-Butanediol diacetate CAS No. 106484-02-0

1,3-Butanediol diacetate

Cat. No.: B7771959
CAS No.: 106484-02-0
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N
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Description

1,3-Butanediol diacetate: is an organic compound with the molecular formula C8H14O4 . It is also known by other names such as 1,3-Butylene diacetate , 1,3-Butylene glycol diacetate , 1,3-Diacetoxybutane , and Butane-1,3-diyl diacetate . This compound is characterized by its two acetate groups attached to a butanediol backbone, making it a diester.

Scientific Research Applications

1,3-Butanediol diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is utilized in the production of polymers, resins, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butanediol diacetate can be synthesized through the esterification of 1,3-butanediol with acetic anhydride or acetyl chloride . The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of vinyl acetate and acetaldehyde as starting materials. The reaction is catalyzed by acidic ion-exchange resins and conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1,3-Butanediol diacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form and .

    Oxidation: It can be oxidized to form corresponding or depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like or .

    Reduction: Reducing agents such as .

Major Products Formed:

    Hydrolysis: 1,3-Butanediol and acetic acid.

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1,3-Butanediol.

Mechanism of Action

The mechanism of action of 1,3-butanediol diacetate involves its hydrolysis to release 1,3-butanediol and acetic acid . The released 1,3-butanediol can be further metabolized in biological systems to produce β-hydroxybutyrate , which is a key molecule in energy metabolism. This compound can influence various metabolic pathways, including those involved in leptin sensitization and energy homeostasis .

Comparison with Similar Compounds

    1,3-Butanediol: The parent compound, which lacks the acetate groups.

    1,4-Butanediol: A structural isomer with different properties and applications.

    2,3-Butanediol: Another isomer with distinct chemical behavior.

Uniqueness: 1,3-Butanediol diacetate is unique due to its dual acetate groups, which impart specific chemical reactivity and make it useful in various synthetic applications. Its ability to undergo hydrolysis to release 1,3-butanediol and acetic acid also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGVACEWQNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275772, DTXSID00862549
Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1117-31-3, 106484-02-0
Record name 1,3-Butylene glycol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol, 1,3-diacetate
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Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-butylene diacetate
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Record name 1,3-BUTANEDIOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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